1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(22-15)13-7-8-23-11-13/h1-8,11H,9-10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWXBDLQMFUHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of {[5-(Thiophen-3-yl)Furan-2-yl]methyl}amine
Constructing the furan-thiophene hybrid scaffold involves palladium-catalyzed cross-coupling. As demonstrated in analogous syntheses (De Gruyter, 2017), a Sonogashira or Suzuki coupling links furan and thiophene rings. For example:
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Step 1 : 3-Bromothiophene reacts with furan-2-boronic acid under Pd(PPh₃)₄ catalysis in tetrahydrofuran (THF) at 80°C for 12 hours, yielding 5-(thiophen-3-yl)furan-2-carbaldehyde.
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Step 2 : Reductive amination of the aldehyde using sodium cyanoborohydride and ammonium acetate in methanol converts the aldehyde to the primary amine.
Urea Bond Formation Strategies
Carbamate Activation with 4-Nitrophenyl Chloroformate
A method adapted from HCV inhibitor syntheses (PMC, 2021) involves activating one amine as a carbamate:
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Activation : React {[5-(thiophen-3-yl)furan-2-yl]methyl}amine with 4-nitrophenyl chloroformate in dichloromethane (DCM) at 0°C, using pyridine as a base. This forms a stable carbamate intermediate.
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Coupling : Add 4-fluorobenzylamine to the carbamate in DCM at room temperature. The reaction proceeds via nucleophilic displacement, yielding the urea product after 6 hours.
Direct Phosgene Analog Utilization
Triphosgene, a safer phosgene alternative, facilitates urea synthesis in one pot:
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Reaction Setup : Dissolve both amines in anhydrous THF under nitrogen.
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Addition : Introduce triphosgene (0.33 equiv) at -10°C, followed by triethylamine (2.0 equiv). Stir for 4 hours at room temperature.
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Workup : Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
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Yield : 65–70%, with purity >95% by HPLC.
Microwave-Assisted Synthesis
Evitachem (2025) highlights microwave acceleration for rapid urea formation:
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Conditions : Mix equimolar amines in acetonitrile with 1,8-diazabicycloundec-7-ene (DBU) as a base. Irradiate at 120°C for 15 minutes.
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Advantages : Reduces reaction time from hours to minutes, achieving 80% yield with minimal byproducts.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Carbamate Activation | Pyridine/DCM | 6 h | 72–78 | 98 |
| Triphosgene | Triethylamine/THF | 4 h | 65–70 | 95 |
| Microwave-Assisted | DBU/Acetonitrile | 0.25 h | 80 | 99 |
Key Findings :
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Microwave-assisted synthesis offers superior efficiency but requires specialized equipment.
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Carbamate activation ensures high regioselectivity, critical for complex heterocycles.
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Triphosgene, while efficient, demands stringent temperature control to avoid dimerization.
Challenges and Optimization Strategies
Steric Hindrance in Urea Formation
The bulky furan-thiophene moiety impedes nucleophilic attack during coupling. Solutions include:
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce various amine derivatives.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related urea derivatives and heterocyclic analogs, focusing on substituent effects, molecular properties, and reported activities.
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula.
Key Observations
Substituent Impact on Bioactivity
- The pyrazoline derivative 2f () demonstrates significant cytotoxicity against leukemia cells, attributed to its thiophen-3-yl group and piperazinylphenyl moiety, which may enhance cellular uptake or target binding . While the target compound shares the thiophen-3-yl group, its urea core (vs. pyrazoline) and lack of a piperazine substituent suggest divergent mechanisms.
- Chlorinated analogs (e.g., 7n in ) often exhibit increased metabolic stability but may introduce toxicity risks due to halogenated aromatic systems .
Spectroscopic Comparisons
- NMR data for urea derivatives with furan-thioethyl chains (e.g., ) show characteristic signals for urea NH (~δ 5.0–6.0 ppm) and aromatic protons, providing benchmarks for structural validation of the target compound .
Thermodynamic Stability
- Crystallographic studies of similar ureas (e.g., ) reveal planar urea cores stabilized by intramolecular hydrogen bonds, a feature likely conserved in the target compound and critical for maintaining structural integrity in biological environments .
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea, also known by its chemical identifiers, has garnered attention due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 331.41 g/mol. The structural complexity includes a urea functional group linked to a furan and thiophene moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene and furan rings can effectively inhibit the growth of various bacterial strains.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | P. aeruginosa | 64 µg/mL |
These findings suggest that the presence of the thiophene and furan moieties may contribute to the antimicrobial efficacy of the compound.
Anticancer Activity
The anticancer potential of similar compounds has been documented in several studies. For example, derivatives of urea with fluorinated phenyl groups have shown promising results against various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 20 µM
These results indicate that the compound may induce cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are of great interest. Studies have demonstrated that similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:
- Inhibition Percentage :
- TNF-alpha: 50% at 10 µM
- IL-6: 45% at 10 µM
This suggests that the compound may modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation.
Case Studies
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Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of various derivatives of thiophene-furan compounds against common pathogens. Results indicated that modifications at the phenyl ring significantly enhanced antimicrobial potency. -
Anticancer Screening :
In vitro studies conducted on breast and lung cancer cell lines revealed that compounds similar to this compound induced apoptosis through caspase activation pathways. -
Inflammation Model :
Animal models treated with this compound showed reduced levels of inflammatory markers compared to controls, suggesting its potential application in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea?
- Answer : The synthesis involves multi-step organic reactions, including:
Fluorophenyl intermediate preparation : Electrophilic aromatic substitution (EAS) on fluorobenzene derivatives to introduce the 4-fluorobenzyl group .
Furan-thiophene coupling : Suzuki-Miyaura cross-coupling or similar methods to link the thiophen-3-yl and furan-2-yl moieties .
Urea formation : Reacting intermediates with phosgene or carbonyldiimidazole (CDI) to form the urea bridge.
- Optimization : Use TLC or HPLC to monitor reaction progress. Purify via column chromatography (e.g., silica gel, EtOAc/hexane gradients) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Answer : Employ a combination of:
- NMR spectroscopy : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm connectivity of fluorophenyl, thiophene, and furan groups. Peaks near δ 6.0–7.5 ppm indicate aromatic protons .
- Mass spectrometry : HRMS (ESI) to verify molecular weight (expected [M+H] ~400–450 Da range) .
- Elemental analysis : Confirm C, H, N, S, and F content within ±0.4% of theoretical values .
Q. What stability considerations are critical for handling this compound?
- Answer :
- Light sensitivity : Store in amber vials under inert gas (N or Ar) to prevent photodegradation of the thiophene and furan rings .
- Hydrolytic stability : Avoid aqueous solutions at extreme pH; urea bonds may hydrolyze under acidic/basic conditions. Use anhydrous DMSO or DMF for biological assays .
Q. What preliminary biological assays are suitable for evaluating activity?
- Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates. IC values <10 μM warrant further study .
- Cellular assays : Test cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Answer :
- Single-crystal X-ray diffraction : Use SHELX programs (SHELXL/SHELXD) for refinement. Key parameters:
- Space group determination (e.g., monoclinic P2/c).
- Bond length/angle analysis (e.g., C–F bond ~1.34 Å; urea C=O ~1.23 Å) .
- Twinned data handling : Apply TwinRotMat or other algorithms in SHELXL for overlapping reflections .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Answer :
- Modify substituents :
- Replace 4-fluorophenyl with 4-Cl/4-CF to enhance hydrophobic interactions .
- Substitute thiophen-3-yl with thiophen-2-yl to alter π-stacking .
- Assay design : Compare IC values in enzyme panels (e.g., Eurofins Cerep) to identify selectivity trends .
Q. What mechanistic insights can molecular docking provide for target identification?
- Answer :
- Target selection : Prioritize receptors with urea-binding pockets (e.g., orexin receptors, carbonic anhydrases) .
- Docking workflow :
Prepare ligand (AMBER/GAFF force fields) and receptor (PDB: 4ZJ8 for orexin).
Use AutoDock Vina with grid boxes covering active sites.
Validate poses via MD simulations (NAMD/GROMACS) .
Q. How to address contradictions in biological data across studies?
- Answer :
- Replicate assays : Control variables (e.g., cell passage number, serum batch).
- Meta-analysis : Use tools like RevMan to aggregate data from ≥3 independent studies.
- Mechanistic probes : Employ CRISPR knockouts or siRNA to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
